(4R)-4-苄基-3-(苯乙酰基)-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

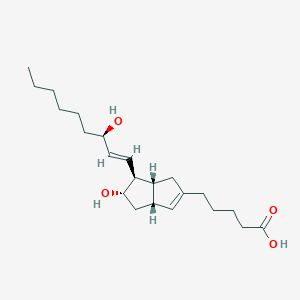

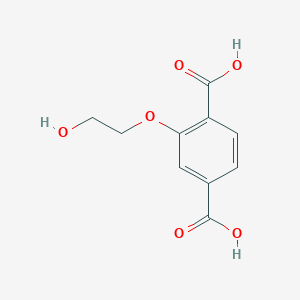

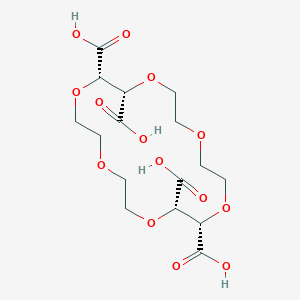

Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound you’re asking about has additional phenylacetyl and benzyl groups attached to the oxazolidinone ring. These groups can influence the compound’s physical and chemical properties, as well as its reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, along with the attached phenylacetyl and benzyl groups. The exact spatial arrangement of these groups would depend on the specific stereochemistry at the 4R position of the oxazolidinone ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .科学研究应用

Organic Synthesis

Oxazolidin-2-ones, including “®-4-BENZYL-3-(2-PHENYLACETYL)OXAZOLIDIN-2-ONE”, play a significant role in the field of organic synthesis . They are used in the synthesis of various organic compounds, often serving as intermediates in complex reactions .

Drug Development

Oxazolidin-2-ones are also crucial in drug development . They are part of the core structure of several pharmaceuticals and their unique chemical properties make them valuable in the creation of new drugs .

Catalyst-free Synthesis

The compound can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .

Antifungal Activity

Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives were synthesized and screened for antifungal activity against four filamentous fungi as well as six yeast species of Candida spp . Some of these compounds showed excellent activity, better than that of standard antifungal drugs .

Synthesis of β-ketosulfones

A novel mild and eco-friendly synthetic protocol for obtaining β-ketosulfones from α-brominated carbonyls in an aqueous nanomicellar medium at room temperature has been described . This process uses oxazolidin-2-ones as intermediates .

Synthesis of l-homophenylalaninol

The compound has been used in the successful transformation of the aziridine alcohol into l-homophenylalaninol . This process involved the aziridine ring opening in the presence of phosgene to form the 4-(chloromethyl) oxazolidin-2-one .

属性

IUPAC Name |

(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHLFHMTNGCPQ-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575450 |

Source

|

| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

CAS RN |

144838-82-4 |

Source

|

| Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)